molecular formula C10H12F3N B15200266 (S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15200266
M. Wt: 203.20 g/mol
InChI Key: XHJWMEAIDFIXFA-VIFPVBQESA-N
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Description

(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3,4-dimethylphenylacetonitrile with trifluoroacetic acid and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral amine. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of industrial-grade reagents, continuous flow reactors, and advanced purification techniques to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.

    3,4-Dimethylphenylacetonitrile: A precursor in the synthesis of the compound.

Uniqueness

(S)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its chiral nature and the presence of both trifluoromethyl and dimethylphenyl groups

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1S)-1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m0/s1

InChI Key

XHJWMEAIDFIXFA-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)N)C

Origin of Product

United States

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